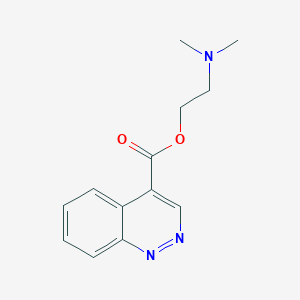

2-(Dimethylamino)ethyl cinnoline-4-carboxylate

Description

Properties

CAS No. |

100374-02-5 |

|---|---|

Molecular Formula |

C13H15N3O2 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl cinnoline-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-16(2)7-8-18-13(17)11-9-14-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

LMBCZOJFWUKJNW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate typically involves the reaction of cinnoline-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-(Dimethylamino)ethyl cinnoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Cinnoline derivatives, including 2-(dimethylamino)ethyl cinnoline-4-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from cinnoline structures have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanisms of action often involve interference with bacterial cell wall synthesis or disruption of cellular processes.

2. Antifungal Properties

This compound has also been noted for its antifungal capabilities. Studies suggest that it can inhibit the growth of various fungal species, making it a candidate for developing antifungal agents . The structural features of cinnolines contribute to their bioactivity, allowing them to interact effectively with fungal cell membranes.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been compared to established anti-inflammatory drugs like naproxen, showing promising results in reducing inflammation without significant ulcerogenic effects . The compound's ability to inhibit cyclooxygenase enzymes (COX-2) further supports its use in managing inflammatory conditions.

4. Anticancer Activity

Research has identified cinnoline derivatives as potential anticancer agents. The unique structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them valuable candidates for further development in cancer therapy .

Cosmetic Formulations

1. Skin Care Applications

The compound's properties extend into the cosmetic industry, where it may be utilized in formulations aimed at enhancing skin health. Its anti-inflammatory and antimicrobial activities make it suitable for inclusion in products designed for acne treatment or skin irritation relief . The safety and efficacy assessments required for cosmetic products align with the regulatory standards set forth by authorities such as the European Union.

2. Stability and Efficacy Testing

In the development of cosmetic formulations containing this compound, extensive testing is conducted to ensure product stability and effectiveness. This includes evaluating the compound's interaction with other formulation ingredients and its bioavailability upon topical application . Techniques such as Box-Behnken design can optimize formulation parameters to enhance sensory properties and moisturizing effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Mishra et al. (2015) evaluated the antimicrobial efficacy of various cinnoline derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial activity, suggesting that specific functional groups enhance efficacy against resistant strains .

Case Study 2: Anti-inflammatory Assessment

In a comparative study involving multiple cinnoline derivatives, researchers found that this compound exhibited lower ulcerogenic potential than traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its therapeutic promise in treating inflammatory diseases without adverse gastrointestinal effects .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

A critical study compared ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators in resin cements :

| Property | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl Methacrylate |

|---|---|---|

| Degree of Conversion | Higher | Lower |

| Reactivity with DPI* | Less influenced | Enhanced by DPI |

| Physical Properties | Superior | Inferior |

| Optimal CQ/Amine Ratio | 1:1 | 1:2 |

*DPI = Diphenyliodonium hexafluorophosphate.

Key findings:

- Ethyl 4-(dimethylamino)benzoate outperforms its methacrylate counterpart in resin systems due to steric and electronic effects of the benzoate ester, which enhance polymerization efficiency .

- The dimethylamino group’s position (benzoate vs. methacrylate) significantly impacts reactivity, suggesting that ester group geometry plays a role in cross-linking dynamics.

2-(Dimethylamino)ethyl Acrylate

This compound (CAS: 2426-54-2) shares the dimethylaminoethyl ester group but replaces cinnoline with an acrylate backbone. It is used industrially to synthesize cationic polymer flocculants for water treatment and paper manufacturing . Unlike 2-(dimethylamino)ethyl cinnoline-4-carboxylate, its applications are purely industrial, emphasizing the role of the core structure in determining utility—cinnoline derivatives are more common in pharmaceuticals, while acrylates dominate material science.

2-(Diethylamino)ethyl 4-[(4-Chlorobenzoyl)Amino]Benzoate

This analog (CAS: 70204-63-6) features a diethylaminoethyl group and a chlorobenzoyl-substituted benzoate ester . Key differences:

- Alkyl Chain: Diethylamino vs. dimethylamino groups may alter lipophilicity and metabolic stability.

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride

A sensitizing compound (CAS: 16111-27-6) restricted in use due to toxicity . While it shares the dimethylaminoethyl group, the thiourea linkage introduces distinct reactivity and hazards, underscoring how minor functional group changes drastically alter safety profiles.

Biological Activity

2-(Dimethylamino)ethyl cinnoline-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 100374-02-5

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 100374-02-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to significant pharmacological effects. The compound has been shown to exhibit both antimicrobial and anticancer properties through various mechanisms:

- Antimicrobial Activity : The compound demonstrates effectiveness against a range of bacterial strains, inhibiting their growth by disrupting cellular processes.

- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Antimicrobial Studies

In a study examining the antimicrobial properties of various cinnoline derivatives, this compound was found to possess significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as a lead compound for antibiotic development .

Anticancer Studies

Research published in Molecular Pharmacology explored the anticancer efficacy of several heterocyclic compounds, including this compound. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis at micromolar concentrations .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited a significant zone of inhibition (15 mm), suggesting strong antibacterial properties.

-

Case Study on Anticancer Activity

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(Dimethylamino)ethyl quinoline-4-carboxylate | Moderate | Low |

| 2-(Dimethylamino)ethyl isoquinoline-4-carboxylate | Low | Moderate |

| 2-(Dimethylamino)ethyl pyridine-4-carboxylate | High | Low |

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(dimethylamino)ethyl cinnoline-4-carboxylate that influence its chemical reactivity and stability?

- Methodological Answer : The compound's reactivity is influenced by the cinnoline core (a nitrogen-containing heterocycle) and the dimethylaminoethyl ester group. The electron-withdrawing cinnoline ring may enhance electrophilic substitution susceptibility, while the ester group contributes to hydrolytic instability under acidic/basic conditions. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals. Structural parameters (e.g., bond angles, steric hindrance) should be validated via X-ray crystallography or NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm the ester group (e.g., δ ~4.3 ppm for –OCH–) and cinnoline aromatic protons.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can assess purity and detect degradation products. Use mobile phases like acetonitrile/water with 0.1% formic acid for ionization .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amine-related bands (N–H bending at ~1600 cm) .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Compare kinetic parameters (e.g., half-life) using Arrhenius plots .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC calculations).

- Cell-Based Studies : Use cytotoxicity assays (MTT/XTT) in relevant cell lines. Optimize DMSO concentrations (<0.1% v/v) to avoid solvent interference .

Q. How can contradictions in solubility data (experimental vs. computational predictions) be resolved?

- Methodological Answer :

- Experimental Validation : Perform shake-flask solubility tests in solvents (e.g., water, DMSO) at 25°C. Use UV-Vis spectroscopy or HPLC for quantification.

- Computational Adjustments : Refine COSMO-RS or Hansen solubility parameters by incorporating experimental data to improve predictive models .

Q. What computational strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cytochrome P450). Validate docking poses with MD simulations (GROMACS) over 100 ns trajectories.

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the cinnoline C-3 position or vary the ester group (e.g., replace dimethylaminoethyl with morpholinoethyl).

- Biological Testing : Compare IC values across derivatives to identify critical pharmacophores. Use principal component analysis (PCA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.